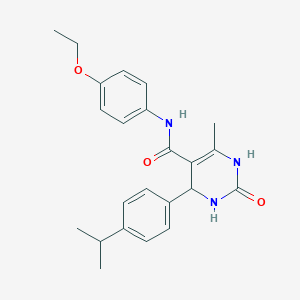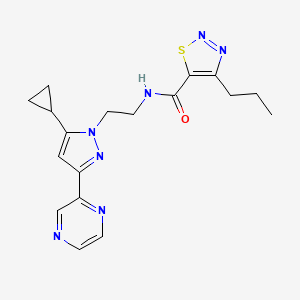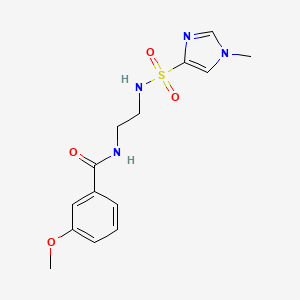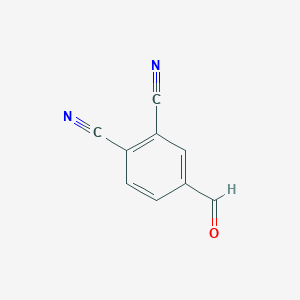
4-Formylphthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphthalonitrile is a chemical compound with the molecular formula C9H4N2O and a molecular weight of 156.14 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-Formylphthalonitrile is 1S/C9H4N2O/c10-4-8-2-1-7 (6-12)3-9 (8)5-11/h1-3,6H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.It is stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Precursor for Phthalocyanine Dyes
Phthalonitriles, including 4-Formylphthalonitrile, are widely used as precursors for the synthesis of phthalocyanine (PC) dyes . These dyes have a wide range of applications in various fields, which are discussed in the following sections.
Solar Cells
Phthalocyanine dyes derived from 4-Formylphthalonitrile are used in the manufacture of solar cells . They are particularly useful in dye-sensitized solar cells, where they serve as light-absorbing materials.
Liquid Crystals
Phthalocyanine dyes are also used in the production of liquid crystals . These materials have unique properties that make them useful in a variety of applications, including displays and sensors.
Semiconductors
Phthalocyanine compounds are used as semiconductors . They have unique electronic properties that make them suitable for use in a variety of electronic devices.
Photodynamic Therapy
Phthalocyanine compounds are used in photodynamic therapy (PDT) . In this treatment, light-sensitive compounds are activated by light to produce a form of oxygen that kills nearby cells. This is particularly useful in the treatment of certain types of cancer.
Other Applications
In addition to the above, phthalocyanine compounds have a variety of other applications . These include use in optical fibers, gas sensors, and as catalysts in various chemical reactions.
Safety and Hazards
Propriétés
IUPAC Name |
4-formylbenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDANHFOQJAYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphthalonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

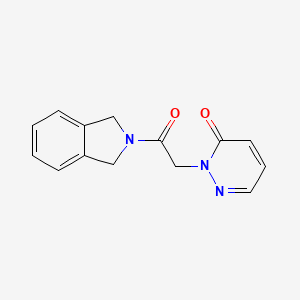
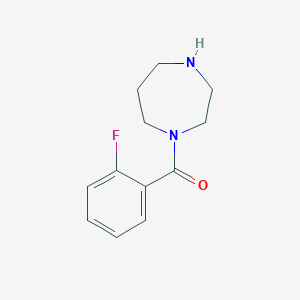
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)
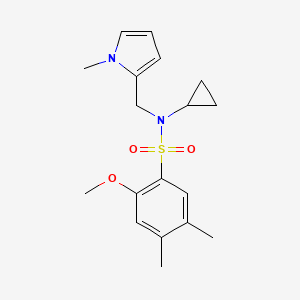
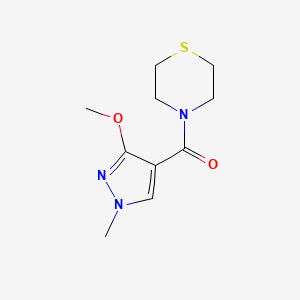
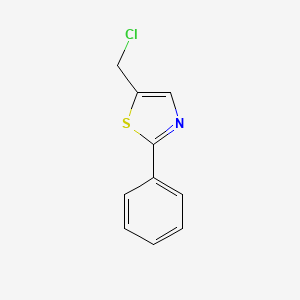
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
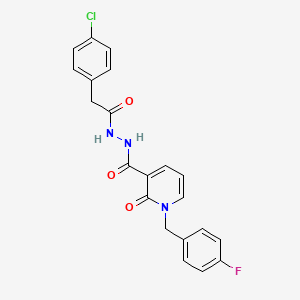
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)
